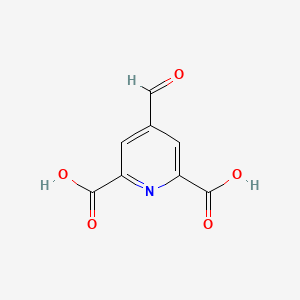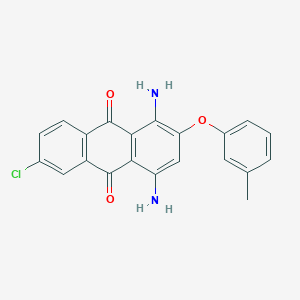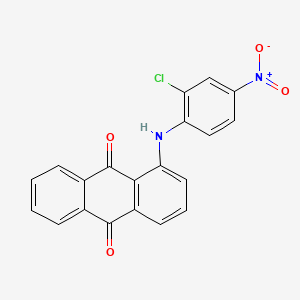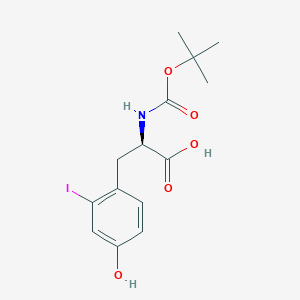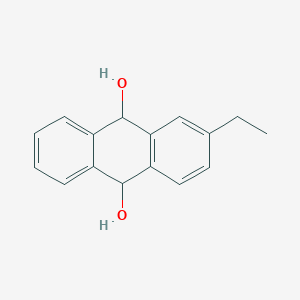
2-Ethyl-9,10-dihydroanthracene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-9,10-dihydroanthracene-9,10-diol is an organic compound with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.297 g/mol It is a derivative of anthracene, featuring hydroxyl groups at the 9 and 10 positions, and an ethyl group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-9,10-dihydroanthracene-9,10-diol can be synthesized through the hydrogenation of 2-ethyl-9,10-anthraquinone. The reaction typically involves the use of a palladium catalyst on a silica support (Pd/SiO₂) under hydrogen gas . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrogenation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-ethyl-9,10-anthraquinone.
Reduction: It can be reduced to form 2-ethylanthrahydroquinone.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in solvents like xylene.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Ethyl-9,10-anthraquinone
Reduction: 2-Ethylanthrahydroquinone
Substitution: Various substituted anthracene derivatives
Wissenschaftliche Forschungsanwendungen
2-Ethyl-9,10-dihydroanthracene-9,10-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-ethyl-9,10-dihydroanthracene-9,10-diol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups at the 9 and 10 positions play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydroxyanthracene: A similar compound with hydroxyl groups at the 9 and 10 positions but without the ethyl group at the 2 position.
2-Ethylanthraquinone: An oxidized form of 2-ethyl-9,10-dihydroanthracene-9,10-diol.
2-Ethylanthrahydroquinone: A reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
2026-28-0 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
2-ethyl-9,10-dihydroanthracene-9,10-diol |
InChI |
InChI=1S/C16H16O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9,15-18H,2H2,1H3 |
InChI-Schlüssel |
BCOIBXZDUNKNNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


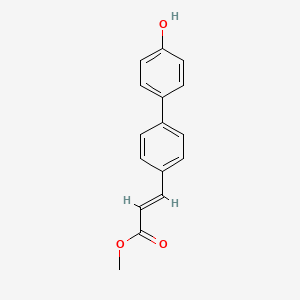
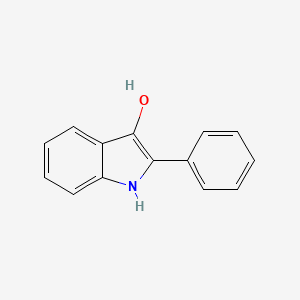
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

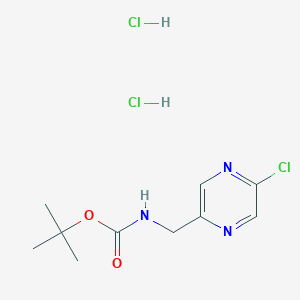

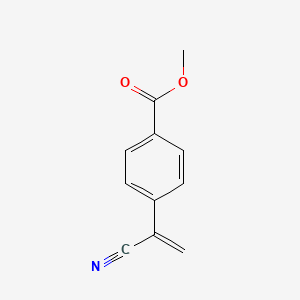
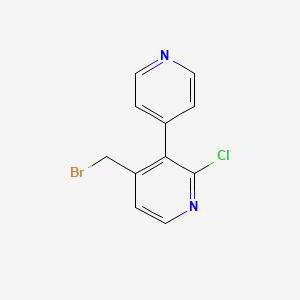
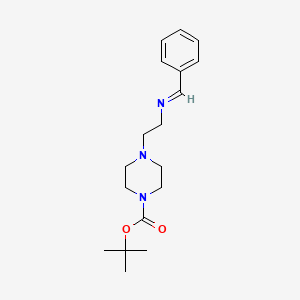
![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)
